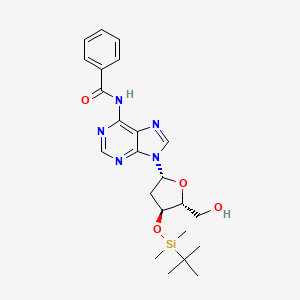

N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

描述

Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a benzoyl group attached to the adenosine moiety, along with a 2’-deoxy modification and a 3’-o-[(1,1-dimethylethyl)dimethylsilyl] group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- typically involves multiple steps. The process begins with the protection of the hydroxyl groups of adenosine using silylating agents such as tert-butyldimethylsilyl chloride. The benzoylation of the amino group is achieved using benzoyl chloride in the presence of a base like pyridine. The 2’-deoxy modification is introduced through selective reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

化学反应分析

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBDMS) group at the 4-position of the tetrahydrofuran ring is a common protecting group for hydroxyl functionalities. Deprotection typically occurs under mildly acidic or fluoride-based conditions:

| Reaction | Conditions | Product |

|---|---|---|

| TBDMS removal | Tetrabutylammonium fluoride (TBAF) in THF | Free hydroxyl group at the 4-position |

| Acetic acid/water (pH 4–5) | Partial deprotection observed at elevated temperatures |

This step is critical in oligonucleotide synthesis, where the TBDMS group is removed to expose the hydroxyl for subsequent phosphorylation .

Hydroxymethyl Group Reactivity

The hydroxymethyl group at the 5-position participates in oxidation and phosphorylation:

Oxidation

| Reagent | Product | Application |

|---|---|---|

| Dess-Martin periodinane | Aldehyde derivative | Intermediate for further functionalization |

| Pyridinium chlorochromate (PCC) | Ketone (if secondary alcohol) | Not applicable (primary alcohol) |

Phosphorylation

| Reagent | Conditions | Product |

|---|---|---|

| Phosphoramidite reagents | Anhydrous acetonitrile, catalytic tetrazole | Phosphotriester intermediate for nucleotide synthesis |

| H-phosphonate | Pyridine, pivaloyl chloride | H-phosphonate derivative for solid-phase synthesis |

Phosphorylation enables incorporation into oligonucleotide chains, leveraging the hydroxymethyl group's nucleophilicity .

Benzamide Group Reactions

The benzamide moiety undergoes hydrolysis and nucleophilic substitution:

Hydrolysis

| Conditions | Product |

|---|---|

| 6M HCl, reflux | Benzoic acid + 6-aminopurine derivative |

| NaOH (aq.), heat | Sodium benzoate + purine amine |

Nucleophilic Acyl Substitution

| Reagent | Product |

|---|---|

| Thionyl chloride (SOCl₂) | Benzoyl chloride intermediate |

| Amines (e.g., NH₃) | Substituted amides |

These reactions modify the purine’s C6 position, altering hydrogen-bonding interactions in nucleic acid analogs.

Purine Base Modifications

The purine core undergoes electrophilic aromatic substitution and alkylation:

Halogenation

| Reagent | Position | Product |

|---|---|---|

| N-bromosuccinimide (NBS) | C8 | 8-Bromopurine derivative |

| Iodine monochloride (ICl) | C2 or C8 | Di- or mono-iodinated species |

Alkylation

| Reagent | Site | Product |

|---|---|---|

| Methyl iodide (MeI) | N7 or N9 | N-alkylated purine |

| Benzyl bromide | N3 | Benzyl-protected derivative |

These modifications influence binding affinity to biological targets like enzymes or RNA.

Stereochemical Considerations

The compound’s stereocenters at C2, C4, and C5 dictate regioselectivity in reactions:

-

C4 (R-configuration): Silyl ether deprotection proceeds without epimerization under fluoride conditions .

-

C5 (R-configuration): Phosphorylation of the hydroxymethyl group retains stereochemical integrity due to neighboring group participation .

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| Acyclovir | Acyclic sugar moiety | Lacks TBDMS group; reduced stability in acidic conditions |

| 6-Mercaptopurine | Thiol group at C6 | Higher susceptibility to oxidation |

| Tenofovir | Phosphonate group | Enhanced solubility but reduced electrophilicity |

Stability and Degradation

| Condition | Effect |

|---|---|

| Aqueous acid (pH < 3) | Hydrolysis of benzamide and silyl ether |

| UV light | Purine ring degradation |

| High humidity | Silyl ether instability |

Storage at -20°C in anhydrous DMSO is recommended to preserve integrity .

科学研究应用

Medicinal Chemistry

N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is being investigated for its potential as a therapeutic agent due to its structural similarity to purine derivatives which are known to exhibit various biological activities. The compound's unique configuration may enhance its efficacy and selectivity in targeting specific biological pathways.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. Its purine base structure is a key feature that allows it to interfere with viral replication processes. Research indicates that modifications to the purine ring can lead to enhanced antiviral activity against certain viruses, making this compound a candidate for further investigation in antiviral drug development .

Cancer Research

The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focus of research. Kinase inhibitors are crucial in cancer therapy as they can block the signals that promote tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent .

Biochemical Studies

In biochemical assays, this compound serves as a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its selective binding properties allow researchers to investigate the interactions between enzymes and substrates, providing insights into metabolic pathways and regulatory mechanisms within cells .

Case Studies and Experimental Findings

作用机制

The mechanism of action of Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, thereby affecting cellular processes like DNA replication and repair. The presence of the benzoyl and silyl groups enhances its stability and bioavailability.

相似化合物的比较

Similar Compounds

- Adenosine, N-benzoyl-2-(benzoylamino)-2′-deoxy-3′,5′-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4′-C-ethynyl-

- Adenosine, N-benzoyl-3’-O- [bis (4-methoxyphenyl)phenylmethyl]-2’-O- [ (1,1-dimethylethyl)dimethylsilyl]-

Uniqueness

Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific modifications, which confer enhanced stability and bioavailability compared to other nucleoside analogs. The combination of the benzoyl group and the silyl protection makes it a valuable compound for research and therapeutic applications.

生物活性

N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide, commonly referred to as AD239667, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide

- Molecular Formula : C20H33N5O6Si

- CAS Number : 1237684-87-5

- Molecular Weight : 467.60 g/mol

The biological activity of AD239667 is primarily attributed to its interaction with eukaryotic translation initiation factor 4E (eIF4E). eIF4E plays a crucial role in the initiation of cap-dependent translation by binding to the 7-methylguanylate cap structure of mRNAs. Overexpression of eIF4E has been linked to various cancers, making it a target for therapeutic intervention.

Key Mechanisms:

- Inhibition of eIF4E : AD239667 acts as an inhibitor of eIF4E binding to the mRNA cap, potentially disrupting the translation of oncogenes.

- Induction of Proteasomal Degradation : The compound has been shown to induce proteasomal degradation pathways in certain cancer cell lines, leading to decreased levels of eIF4E and subsequent inhibition of tumor growth.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of AD239667:

Case Studies

-

Case Study on Cancer Treatment :

In a study involving breast cancer cell lines (MDA-MB-231), treatment with AD239667 resulted in an expected inhibition of cell proliferation; however, the expected degradation of eIF4E was not observed. This suggests that while the compound may have therapeutic potential, issues with cellular uptake need to be addressed for effective use in vivo. -

Mechanistic Studies :

Research focusing on the structure-activity relationship (SAR) of similar compounds highlighted that modifications at the benzamide position can enhance binding affinity to eIF4E. This indicates that further optimization of AD239667 could lead to improved efficacy against cancer cells.

属性

IUPAC Name |

N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGELYOCTJSVMRL-RCCFBDPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469076 | |

| Record name | N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-40-7 | |

| Record name | N-Benzoyl-2′-deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51549-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。